3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid
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Overview
Description
“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a chemical compound with the CAS Number: 905810-26-6 . It has a molecular weight of 231.61 and is a solid at room temperature . Its IUPAC name is 3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid .
Molecular Structure Analysis
The InChI code for “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is 1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a solid at room temperature . It has a molecular weight of 231.61 .
Scientific Research Applications
Inhibitor of Tyrosinase
This compound has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Synthetic Source for Tyrosinase Inhibitors
The compound is used as a synthetic source for identifying tyrosinase inhibitors . The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the tyrosinase catalytic site .
Development of New Chemotypes
The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature to improve the tyrosinase inhibition in new chemotypes . Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Reactant in Rhodium-Catalyzed Asymmetric Addition Reactions
The compound can be used as a reactant in rhodium-catalyzed asymmetric addition reactions . These reactions are important in the synthesis of complex organic molecules.
Reactant in Palladium-Catalyzed Oxidative Cross-Coupling Reactions
This compound can also be used as a reactant in palladium-catalyzed oxidative cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Reactant in Suzuki-Miyaura Coupling Reactions
The compound can be used as a reactant in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for the formation of carbon-carbon bonds, particularly in the pharmaceutical and chemical industries.
Safety and Hazards
The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYYVGOFRQPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586142 |
Source
|
Record name | 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid | |
CAS RN |
905810-26-6 |
Source
|
Record name | 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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